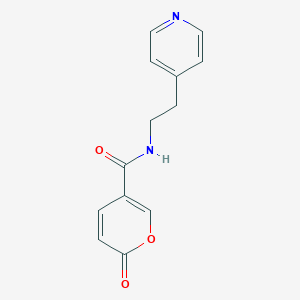

2-氧代-N-(2-(吡啶-4-基)乙基)-2H-吡喃-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide, also known as PEP005, is a naturally occurring compound found in the sap of the Australian milkwood tree. It has been studied extensively for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

科学研究应用

Anticancer Activity

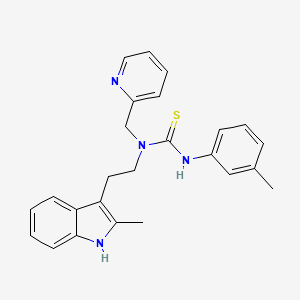

This compound has been synthesized as a novel entity derived from the indibulin and combretastatin scaffolds, which are known for their anti-mitotic properties. It exhibits cytotoxic activity against various breast cancer cell lines, such as MCF-7, T47-D, and MDA-MB 231, while showing low toxicity towards normal cell lines like NIH-3T3. The IC50 values range from 27.7 to 39.2 µM, indicating its potential as an anticancer agent .

Tubulin Inhibition

The compound’s structure is designed to target tubulin, a critical protein for cell division. By inhibiting tubulin, it disrupts the mitotic process, which is particularly effective against rapidly dividing cancer cells. This mechanism is similar to that of other well-known anti-tubulin agents, suggesting its use in cancer treatment strategies .

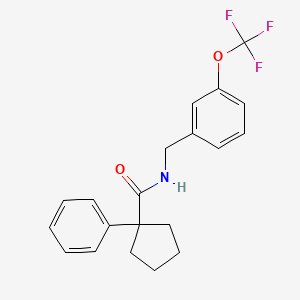

Chemical Stability Improvement

One of the challenges with combretastatin A-4, a related compound, is its chemical instability. The novel compound aims to overcome this by locking the aryl rings into a cis conformation, thus potentially offering a more stable alternative for therapeutic applications .

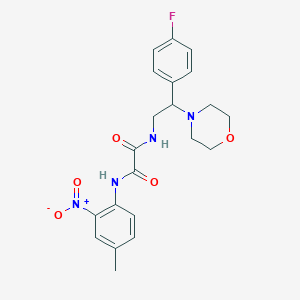

Drug Design and Development

Due to its promising biological activity and structural features, this compound serves as a lead structure in drug design and development. It can be used as a scaffold for creating more potent derivatives with improved pharmacokinetic properties .

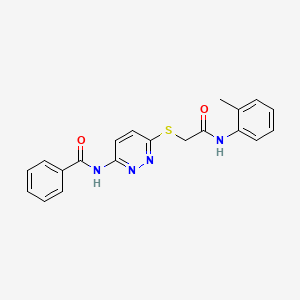

Anti-Fibrosis Activity

While not directly related to the compound , similar pyridinyl and pyrimidine derivatives have shown significant anti-fibrotic activities. This suggests that the compound could be modified to target fibrotic diseases, offering a new avenue for treating conditions like liver cirrhosis .

Synthesis of Heterocyclic Compounds

The compound is part of a broader effort to construct libraries of novel heterocyclic compounds with potential biological activities. Its synthesis contributes to the medicinal chemistry field, where such compounds are sought after for their diverse pharmacological properties .

Lead Compound for Antimicrobial Agents

Pyrimidine derivatives, which share a structural similarity with the compound, are known to exhibit antimicrobial properties. This implies that the compound could be explored as a lead molecule for developing new antimicrobial agents .

Potential Antiviral Applications

Again, drawing from the activity of related pyrimidine compounds, there is a possibility that this compound could be investigated for its antiviral capabilities. Given the ongoing need for novel antiviral drugs, this represents a significant area of interest .

作用机制

Target of Action

It is synthesized as a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . Anti-mitotic agents generally target tubulin, a protein that is crucial for cell division .

Mode of Action

Given its relation to indibulin and combretastatin, it may interact with tubulin, inhibiting its polymerization and thus preventing cell division

Biochemical Pathways

As a potential anti-mitotic agent, it may affect the cell cycle, particularly the mitosis phase, by disrupting the formation of the mitotic spindle, which is essential for chromosome segregation .

Result of Action

The compound has shown good cytotoxic activity against cancerous cell lines and low toxicity on normal cell lines .

属性

IUPAC Name |

6-oxo-N-(2-pyridin-4-ylethyl)pyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-2-1-11(9-18-12)13(17)15-8-5-10-3-6-14-7-4-10/h1-4,6-7,9H,5,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHYIREODUVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2873965.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-thiophenecarboxamide](/img/structure/B2873969.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)